molecular formula C5H11NO2 B7968699 (3-Methoxyoxetan-3-yl)methanamine

(3-Methoxyoxetan-3-yl)methanamine

Cat. No.: B7968699
M. Wt: 117.15 g/mol
InChI Key: NFVKWJHBOZALKW-UHFFFAOYSA-N
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Description

(3-Methoxyoxetan-3-yl)methanamine: is a chemical compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound is characterized by the presence of a methoxy group attached to the oxetane ring and an amine group attached to the methylene carbon. It is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyoxetan-3-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the methoxy and amine groups. One common method involves the cyclization of a suitable precursor, such as a halohydrin, under basic conditions to form the oxetane ring. The methoxy group can be introduced via nucleophilic substitution reactions, and the amine group can be introduced through reductive amination or other amination techniques.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxyoxetan-3-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the amine group or other functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or amine groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted oxetanes.

Scientific Research Applications

Chemistry: In chemistry, (3-Methoxyoxetan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Researchers may explore its interactions with biological targets, such as enzymes or receptors, to develop new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its reactivity and structural features make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Methoxyoxetan-3-yl)methanamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the nature of the target and the specific biological system being studied.

Comparison with Similar Compounds

    (3-Fluorooxetan-3-yl)methanamine: This compound has a fluorine atom instead of a methoxy group, which can significantly alter its reactivity and interactions.

    (3-Chlorooxetan-3-yl)methanamine:

Uniqueness: (3-Methoxyoxetan-3-yl)methanamine is unique due to the presence of the methoxy group, which can affect its electronic properties and reactivity. This makes it distinct from its halogenated counterparts and allows for different applications and reaction pathways.

Properties

IUPAC Name

(3-methoxyoxetan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-5(2-6)3-8-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVKWJHBOZALKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(COC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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